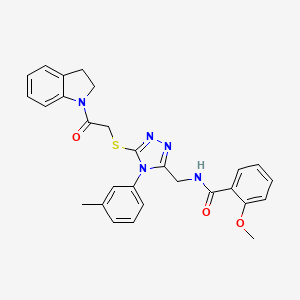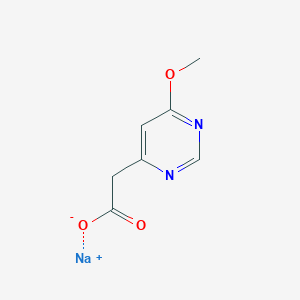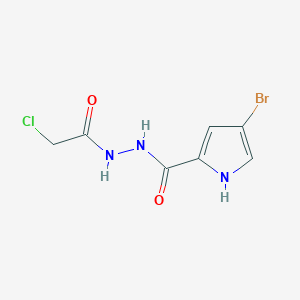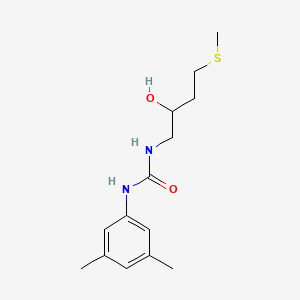![molecular formula C20H20FN5O2 B2394014 N-(3-(4-(2-fluorophenyl)piperazine-1-carbonyl)pyrazolo[1,5-a]pyridin-5-yl)acetamide CAS No. 2034245-63-9](/img/structure/B2394014.png)
N-(3-(4-(2-fluorophenyl)piperazine-1-carbonyl)pyrazolo[1,5-a]pyridin-5-yl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Scientific Research Applications
Synthesis and Functionalization
Pyrazolo[1,5-a]pyrimidine (PP) derivatives serve as a versatile scaffold. Researchers have explored various synthesis pathways and post-functionalization strategies to enhance their structural diversity. These transformations allow for new synthetic routes and potential applications of these compounds. The PP core can be modified at its periphery, making it valuable for drug design and combinatorial library development .
Anticancer Potential
The PP derivatives exhibit promising anticancer properties. For instance, pyrazolopyrimidin-4-one derivatives, structurally related to PP, have been synthesized and evaluated for cytotoxicity against tumor cell lines. These compounds demonstrated potent antitumor activity, highlighting their potential as antineoplastic agents.
Enzymatic Inhibitory Activity
Researchers have investigated the enzymatic inhibitory effects of PP derivatives. These compounds may interact with specific enzymes, potentially influencing cellular processes. Further studies are needed to explore their precise mechanisms of action and identify specific targets .
Material Science Applications
Beyond medicinal chemistry, PP derivatives have attracted attention in material science due to their photophysical properties. Researchers have explored their use in optoelectronic devices, sensors, and other functional materials. Their planar and rigid structure makes them suitable for various applications .
properties
IUPAC Name |
N-[3-[4-(2-fluorophenyl)piperazine-1-carbonyl]pyrazolo[1,5-a]pyridin-5-yl]acetamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20FN5O2/c1-14(27)23-15-6-7-26-19(12-15)16(13-22-26)20(28)25-10-8-24(9-11-25)18-5-3-2-4-17(18)21/h2-7,12-13H,8-11H2,1H3,(H,23,27) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UTQYYWLOXOAHIH-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=CC2=C(C=NN2C=C1)C(=O)N3CCN(CC3)C4=CC=CC=C4F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20FN5O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
381.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3-(4-(2-fluorophenyl)piperazine-1-carbonyl)pyrazolo[1,5-a]pyridin-5-yl)acetamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-(6-ethoxybenzo[d]thiazol-2-yl)-5-methyl-3-oxo-2-phenyl-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carboxamide](/img/structure/B2393932.png)



![N-((3-(pyridin-3-yl)pyrazin-2-yl)methyl)benzo[c][1,2,5]thiadiazole-5-carboxamide](/img/structure/B2393939.png)


![3,3-dimethyl-N-(2-phenyl-4,6-dihydrothieno[3,4-c]pyrazol-3-yl)butanamide](/img/structure/B2393946.png)

![N-[2-[4-(Furan-2-yl)phenyl]-2-hydroxyethyl]-2-naphthalen-1-ylacetamide](/img/structure/B2393950.png)
![2-((6-(3-methoxybenzyl)-5,5-dioxido-6H-benzo[c]pyrimido[4,5-e][1,2]thiazin-2-yl)thio)-N-(m-tolyl)acetamide](/img/structure/B2393951.png)

